![molecular formula C12H17N3O4 B597132 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid CAS No. 1251904-63-8](/img/structure/B597132.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid, commonly known as Boc-L-5-Py-OH, is an important chemical compound in the field of organic chemistry. This compound is widely used in scientific research due to its unique properties and applications.
Mecanismo De Acción
Boc-L-5-Py-OH is a prodrug that is converted to its active form, L-5-pyridylalanine, by enzymatic hydrolysis. L-5-pyridylalanine is an important amino acid that plays a crucial role in various biochemical processes. It is involved in the synthesis of proteins, neurotransmitters, and other important molecules.
Biochemical and Physiological Effects
Boc-L-5-Py-OH has various biochemical and physiological effects. It has been shown to improve the solubility and stability of peptides and peptidomimetics. It also enhances the bioavailability of drugs and drug delivery systems. Boc-L-5-Py-OH is also a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an important enzyme involved in the regulation of blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-L-5-Py-OH has several advantages for lab experiments. It is easy to synthesize and purify, and its yield and purity are high. It is also stable under various conditions, making it suitable for various applications. However, Boc-L-5-Py-OH has some limitations, such as its high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of Boc-L-5-Py-OH in scientific research. One possible direction is the development of new drugs and drug delivery systems using Boc-L-5-Py-OH as a building block. Another direction is the study of the physiological and biochemical effects of Boc-L-5-Py-OH in various animal models and human subjects. Additionally, the use of Boc-L-5-Py-OH in the synthesis of new peptidomimetics and peptides with improved properties and functions is also a promising direction for future research.
Conclusion
In conclusion, Boc-L-5-Py-OH is an important chemical compound in the field of organic chemistry. It is widely used in scientific research due to its unique properties and applications. Boc-L-5-Py-OH is easy to synthesize and purify, and its yield and purity are high. It has various biochemical and physiological effects and is a potent inhibitor of DPP-IV. There are several future directions for the use of Boc-L-5-Py-OH in scientific research, including the development of new drugs and drug delivery systems, the study of its physiological and biochemical effects, and the synthesis of new peptidomimetics and peptides.
Métodos De Síntesis
Boc-L-5-Py-OH is synthesized by the reaction of tert-butyl (2S)-2-amino-3-(pyrimidin-5-yl)propanoate with trifluoroacetic acid (TFA) followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). The yield of this synthesis method is high, and the purity of the product is also high, making it suitable for various scientific research applications.
Aplicaciones Científicas De Investigación
Boc-L-5-Py-OH is widely used in scientific research, especially in the fields of biochemistry, pharmacology, and medicinal chemistry. This compound is used as a building block for the synthesis of various peptides and peptidomimetics. It is also used in the development of new drugs and drug delivery systems.
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-5-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)4-8-5-13-7-14-6-8/h5-7,9H,4H2,1-3H3,(H,15,18)(H,16,17)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLBWJUPHCVNME-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

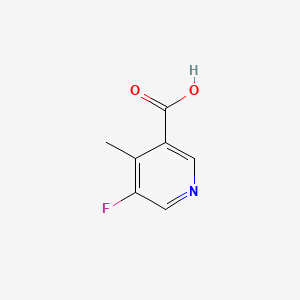

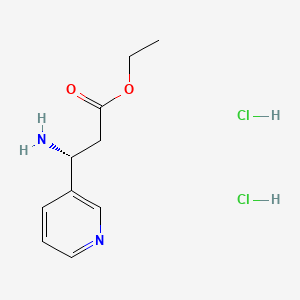
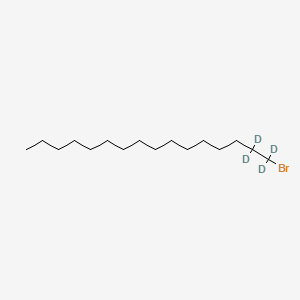

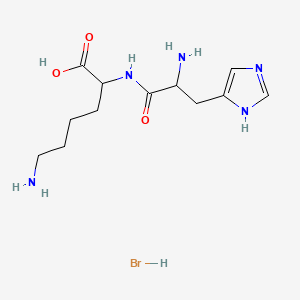
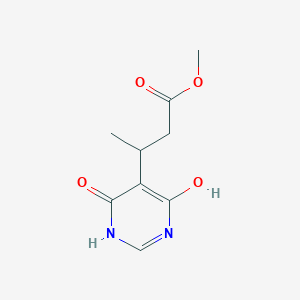
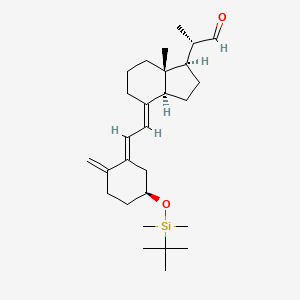




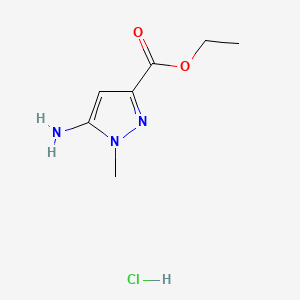
![tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B597072.png)